molecular formula C40H54O2 B1251606 4'-Hydroxyechinenone

4'-Hydroxyechinenone

Cat. No. B1251606
M. Wt: 566.9 g/mol
InChI Key: RONAGRFBGGXGHB-DKLMTRRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-hydroxyechinenone is a member of the class of carotenone that is echinenone carrying an additional hydroxy substituent at position 4'. It is a carotenone, an enone and a secondary alcohol. It derives from an echinenone.

Scientific Research Applications

  • Photophysical Properties and Interactions with Proteins : One study explored the photophysical properties of 3′-hydroxyechinenone (3′-hECN), a chromophore of the orange carotenoid protein (OCP). This research highlighted the role of carotenoid-protein interactions in the emission characteristics of 3′-hECN, suggesting the importance of these interactions in biological systems (Otsuka, Mori, & Takano, 2016).

  • Role in DNA Damage and Repair : Another study investigated the DNA damage caused by catechol estrogens, such as 4-hydroxyestradiol. It was found that 4-hydroxyestradiol is a potent carcinogen, suggesting the importance of understanding its interaction with DNA for cancer research (Newbold & Liehr, 2000).

  • Neuroprotective Properties : A study on 4‐Hydroxy‐3‐methoxy‐acetophenone demonstrated its neuroprotective properties in rat models. This compound, related to catechol, showed potential in preventing neurodegeneration and cognitive impairments following cerebral ischemia (Romanini et al., 2015).

  • Reproductive Toxicity : Research on hydroxy-4-methoxybenzophenone, a compound structurally similar to 4'-Hydroxyechinenone, indicated potential reproductive toxicity in humans and animals. This compound, commonly used in skincare, showed altered estrogen and testosterone balance, affecting reproductive health (Ghazipura et al., 2017).

  • Color Change Mechanism in Carotenoid Protein : A computational study investigated the color change of 3′-hydroxyechinenone in the orange carotenoid protein. The study provided insights into the molecular basis of the color change mechanism, relevant in the context of light absorption and biological signaling (Mori, 2016).

  • Oxidative Stress and Apoptosis in Cellular Models : Research into 4-Hydroxyestradiol highlighted its role in inducing oxidative stress and apoptosis in human mammary epithelial cells. This study contributes to understanding how certain estrogen metabolites might influence the development of diseases like cancer (Chen, Na, Hurh, & Surh, 2005).

  • Metabolite Impact on Carotenoid Accumulation in Fish : A study on Atlantic salmon demonstrated that 4'-hydroxyechinenone, as part of dietary carotenoids, impacted carotenoid accumulation in the muscle, suggesting the relevance of this compound in aquaculture and fish nutrition (Ytrestøyl et al., 2004).

  • Role in Lipid Peroxidation and Cellular Defense : The metabolism of 4-hydroxynonenal, a product of lipid peroxidation, was investigated, highlighting the importance of cellular defense mechanisms against oxidative stress. This research is significant in understanding cellular responses to oxidative damage (Siems & Grune, 2003).

properties

Product Name

4'-Hydroxyechinenone

Molecular Formula

C40H54O2

Molecular Weight

566.9 g/mol

IUPAC Name

3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(3-hydroxy-2,6,6-trimethylcyclohexen-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C40H54O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,37,41H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+

InChI Key

RONAGRFBGGXGHB-DKLMTRRASA-N

Isomeric SMILES

CC1=C(C(CCC1O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4'-Hydroxyechinenone
Reactant of Route 2
4'-Hydroxyechinenone
Reactant of Route 3
4'-Hydroxyechinenone
Reactant of Route 4
4'-Hydroxyechinenone
Reactant of Route 5
4'-Hydroxyechinenone
Reactant of Route 6
4'-Hydroxyechinenone

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